REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.[C:14]1(=O)O[C:17](=[O:18])[CH2:16][CH2:15]1.Cl.S(=O)(=O)(O)O.[OH-].[Na+].P(Cl)(Cl)Cl.Cl[Sn](Cl)(Cl)Cl>ClCCl.[N+](C)([O-])=O.O1CCOCC1.C(O)C.CO.C(Cl)Cl.[Pd]>[CH2:5]1[C:13]2=[CH:12][C:11]3[CH2:14][CH2:15][CH2:16][C:17](=[O:18])[C:10]=3[CH:9]=[C:8]2[CH2:7][CH2:6]1 |f:0.1.2.3,8.9,12.13|
|
Name
|
SnCl4
|
Quantity
|
121.8 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
water ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
dichloromethane nitromethane
|
Quantity
|
188 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.[N+](=O)([O-])C
|
Name
|
|
Quantity
|
22.15 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
water ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
product
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the medium is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added until a clear solution
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
EXTRACTION
|
Details
|
The medium is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A white solid is obtained which
|
Type
|
WAIT
|
Details
|
After 5 hours under a hydrogen atmosphere
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
EXTRACTION
|
Details
|
the medium is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
ADDITION
|
Details
|
water is added
|
Type
|
EXTRACTION
|
Details
|
is extracted
|
Type
|
CUSTOM
|
Details
|
a white solid is isolated
|
Type
|
TEMPERATURE
|
Details
|
the medium is cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the medium is stirred at 0° C. for two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
after 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to heat up to room temperature
|
Type
|
WAIT
|
Details
|
After two hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
an oil is isolated which
|
Type
|
CUSTOM
|
Details
|
is then purified by chromatography on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/ethyl acetate=8/2 mixture
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC=2C1=CC=1CCCC(C1C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |